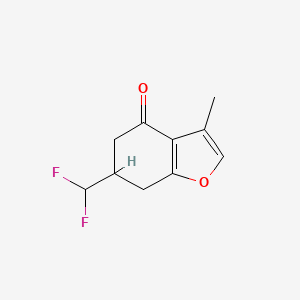

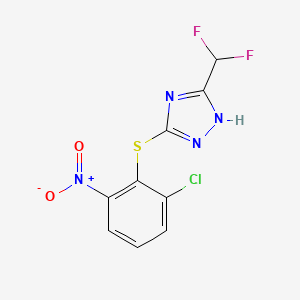

6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

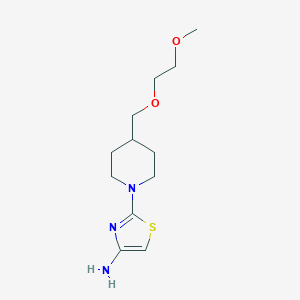

6-(ジフルオロメチル)-3-メチル-6,7-ジヒドロベンゾフラン-4(5H)-オンは、有機化学の分野で重要な関心を集めている化合物です。この化合物は、分子の生物学的活性と代謝安定性を高めることが知られているジフルオロメチル基を特徴としています。ベンゾフラン環の存在は、その構造の複雑さと多様な化学反応の可能性を高めています。

準備方法

合成経路と反応条件

一般的な方法の1つは、ラジカルプロセスによる複素環のジフルオロメチル化です 。この方法は、酸化条件下でジフルオロメチルボレートまたはその他のジフルオロメチル化剤から生成されたジフルオロメチルラジカルを利用します。

工業的製造方法

この化合物の工業的製造には、TMS-CF2Hなどの市販の試薬を用いた大規模なジフルオロメチル化反応が関与する可能性があります。 このプロセスは、操作が簡単で金属を含まないように設計されており、優れた官能基許容範囲を確保し、敏感な金属錯体の取り扱いを最小限に抑えます .

化学反応解析

反応の種類

6-(ジフルオロメチル)-3-メチル-6,7-ジヒドロベンゾフラン-4(5H)-オンは、次のようなさまざまな種類の化学反応を起こす可能性があります。

酸化: ジフルオロメチル基は、酸化されてジフルオロメチルケトンを形成することができます。

還元: 還元反応により、ケトン基をアルコールに変換することができます。

置換: この化合物は、特にジフルオロメチル基で、求核置換反応に関与することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(酸化銀(Ag2O)や過硫酸カリウム(K2S2O8))や還元剤(水素化リチウムアルミニウム(LiAlH4))などがあります。 反応条件は、多くの場合、穏やかな温度と中性またはわずかに塩基性の環境を含みます .

生成される主な生成物

これらの反応から生成される主な生成物には、ジフルオロメチルケトン、アルコール、および置換ベンゾフラン誘導体があります。これらの生成物は、より複雑な有機分子の合成における貴重な中間体です。

科学研究への応用

6-(ジフルオロメチル)-3-メチル-6,7-ジヒドロベンゾフラン-4(5H)-オンは、さまざまな科学研究に応用されています。

化学: これは、医薬品や農薬の開発において重要な、フッ素化有機化合物の合成におけるビルディングブロックとして使用されています.

生物学: この化合物のジフルオロメチル基は、その生物学的活性を高め、生化学研究における有用なプローブとなっています。

化学反応の分析

Types of Reactions

6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one can undergo various types of chemical reactions, including:

Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8), and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve mild temperatures and neutral or slightly basic environments .

Major Products Formed

Major products formed from these reactions include difluoromethyl ketones, alcohols, and substituted benzofuran derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.

科学的研究の応用

6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one has a wide range of scientific research applications:

Biology: The compound’s difluoromethyl group enhances its biological activity, making it a useful probe in biochemical studies.

作用機序

6-(ジフルオロメチル)-3-メチル-6,7-ジヒドロベンゾフラン-4(5H)-オンの作用機序には、そのジフルオロメチル基と生物学的標的との相互作用が含まれます。ジフルオロメチル基は、強い水素結合を形成し、酵素の活性部位と相互作用し、酵素活性の阻害または調節につながります。 ベンゾフラン環も、タンパク質中の芳香族残基とのπ-πスタッキング相互作用に関与し、結合親和性をさらに高めることができます .

類似化合物の比較

類似化合物

6-(ジフルオロメチル)フェナントリジン: この化合物も、ジフルオロメチル基と複素環を特徴としており、構造的に6-(ジフルオロメチル)-3-メチル-6,7-ジヒドロベンゾフラン-4(5H)-オンと類似しています.

ジフルオロメチル化ピラゾール: これらの化合物は、ジフルオロメチル基を共有しており、医薬品や農薬などの同様の用途に使用されています.

独自性

6-(ジフルオロメチル)-3-メチル-6,7-ジヒドロベンゾフラン-4(5H)-オンは、ジフルオロメチル基とベンゾフラン環の特定の組み合わせにより、独自性を有しています。この組み合わせは、異なる化学反応性と生物学的活性を付与し、さまざまな研究分野や産業において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

6-(Difluoromethyl)phenanthridine: This compound also features a difluoromethyl group and a heterocyclic ring, making it structurally similar to 6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one.

Difluoromethylated pyrazoles: These compounds share the difluoromethyl group and are used in similar applications, such as pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its specific combination of the difluoromethyl group and the benzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

特性

分子式 |

C10H10F2O2 |

|---|---|

分子量 |

200.18 g/mol |

IUPAC名 |

6-(difluoromethyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one |

InChI |

InChI=1S/C10H10F2O2/c1-5-4-14-8-3-6(10(11)12)2-7(13)9(5)8/h4,6,10H,2-3H2,1H3 |

InChIキー |

FKEKIKCGNQDTBD-UHFFFAOYSA-N |

正規SMILES |

CC1=COC2=C1C(=O)CC(C2)C(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)